Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoate ester
Scientific Research Applications
Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
Material Science: It is explored for use in the development of new materials with specific electronic or photonic properties.
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate” and similar compounds could involve further exploration of these activities and potential applications in various fields.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, they can help the body release energy from carbohydrates during metabolism and aid in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from antioxidant and anti-inflammatory effects to antimicrobial and antitumor effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The thiazole and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with the amine group on the piperidine ring.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring and are used in similar medicinal chemistry applications.
Uniqueness
Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is unique due to its combination of a thiazole ring, a piperidine ring, and a benzoate ester, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-14-6-9-20(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEDGCWSNTZTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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